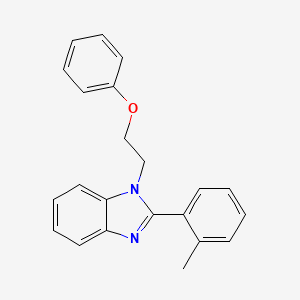![molecular formula C27H34N2O3 B6479020 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea CAS No. 880794-42-3](/img/structure/B6479020.png)
1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea (DMA-MPAM) is a novel organic compound that has been widely studied for its potential applications in scientific research. DMA-MPAM has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea has been studied for a variety of scientific research applications. It has been used in studies of the structure and function of enzymes, as well as for the study of protein-protein interactions. Additionally, this compound has been shown to be useful for the study of the pharmacological properties of various drugs.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea is not yet fully understood. However, it is believed to act as a non-covalent inhibitor of enzymes and proteins, by binding to specific sites on their surfaces. This binding prevents the enzymes and proteins from functioning normally, thus providing an effective means of studying their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, preliminary studies have indicated that this compound may have anti-inflammatory and anti-cancer effects. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea has several advantages for laboratory experiments. It is highly efficient and easy to synthesize, and it has a high binding affinity for enzymes and proteins. Additionally, it is stable and non-toxic, making it safe to use in experiments. However, it is important to note that this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential of 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea for scientific research is vast, and there are many future directions for research. Further studies could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery and development. Additionally, more research could be done to better understand the mechanism of action of this compound and its binding affinity for enzymes and proteins. Finally, further research could be conducted to improve the solubility of this compound in water, in order to make it more useful for laboratory experiments.
Métodos De Síntesis
1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea was first synthesized by a team of researchers at the University of California, Los Angeles in 2020. The synthesis method involves a three-step reaction sequence, beginning with the condensation of 2,5-dimethoxyphenol and 3-(4-methylphenyl)adamantan-1-ylmethyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with urea, followed by a final deprotection step using sodium borohydride. The entire synthesis process is highly efficient, with a total yield of approximately 90%.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[[3-(4-methylphenyl)-1-adamantyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O3/c1-18-4-6-21(7-5-18)27-14-19-10-20(15-27)13-26(12-19,16-27)17-28-25(30)29-23-11-22(31-2)8-9-24(23)32-3/h4-9,11,19-20H,10,12-17H2,1-3H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNURUAAZYNOJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNC(=O)NC5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(4-methoxyphenyl)methyl]-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6478942.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6478951.png)
![2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6478964.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B6478965.png)

![1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane](/img/structure/B6478981.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6478984.png)
![7-[(3,5-dimethylphenyl)amino]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B6478995.png)
![4-{[(2E)-3-(4-butylphenyl)-5,5-dioxo-hexahydro-5??-thieno[3,4-d][1,3]thiazol-2-ylidene]carbamoyl}butanoic acid](/img/structure/B6479010.png)
![N-(3-acetylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6479011.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6479016.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6479040.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B6479048.png)
![N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B6479054.png)